
1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
The compound is a derivative of imidazolone, a class of organic compounds that contain an imidazolone moiety, which is a five-membered aromatic ring containing two nitrogen atoms . Imidazolones are known to exhibit various biological activities .
Synthesis Analysis
Imidazolones can be synthesized through various methods. One such method involves the condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes .Molecular Structure Analysis
While specific structural data for the compound was not found, similar compounds like 4-acetylbiphenyl have been analyzed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass spectral studies .Chemical Reactions Analysis
Imidazolones can undergo various chemical reactions. For instance, a one-pot synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been reported from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, 4-acetylbiphenyl, a related compound, has a molecular weight of 196.24 .Scientific Research Applications
Synthesis and Catalysis
Ionic liquids and certain imidazolium derivatives have been shown to act as effective catalysts in organic synthesis, including the formation of trisubstituted imidazoles and amidoalkyl naphthols. These catalysts offer advantages such as avoiding harmful catalysts, operating at room temperature, and achieving high yields with simple methodologies. For instance, an ionic liquid was utilized under ultrasonic irradiation for the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating the efficiency of such catalysts in facilitating complex reactions (Zang et al., 2010; Safari & Zarnegar, 2014).
Metal-based Chemotherapy
Research into metal-based chemotherapy has explored the preparation of copper and gold complexes with imidazole derivatives, aimed at targeting tropical diseases. This avenue of research opens up the possibility of novel treatments based on the unique properties of these metal complexes (Navarro et al., 2000).
Antimicrobial and Cytotoxic Studies
Compounds derived from imidazolium salts have been investigated for their antibacterial and cytotoxic activities. Studies have shown that these compounds can inhibit bacterial growth and exhibit cytotoxicity against cancer cell lines, offering a pathway to new antimicrobial and anticancer agents (Streciwilk et al., 2014).
Luminescence Sensing
Imidazole-based lanthanide metal-organic frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors. This application is particularly relevant in the detection of specific chemicals, leveraging the unique luminescent properties of lanthanide ions (Shi et al., 2015).
Green Chemistry and Catalysis
The use of imidazol-1-yl-acetic acid as a green, bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions exemplifies the role of imidazole derivatives in promoting sustainable chemical processes. This approach not only emphasizes the efficiency of such catalysts but also their recyclability and minimal environmental impact (Nazari et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(4-acetylphenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-12(16)14(8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRDGILDFOAKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



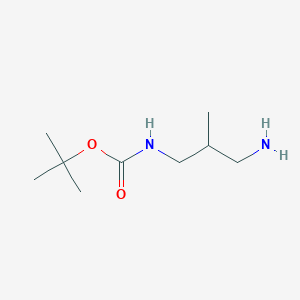
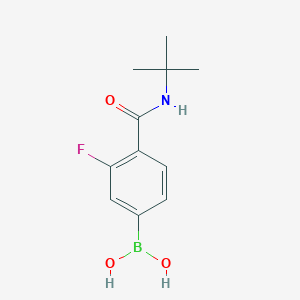

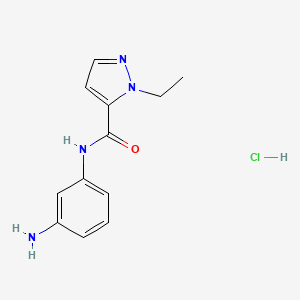
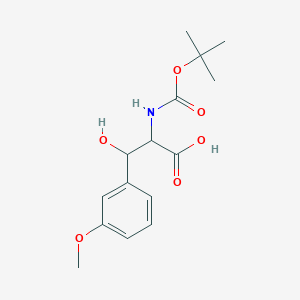
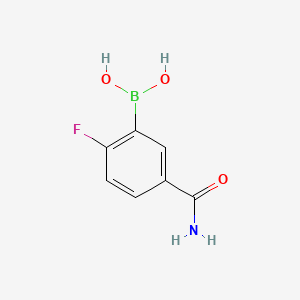
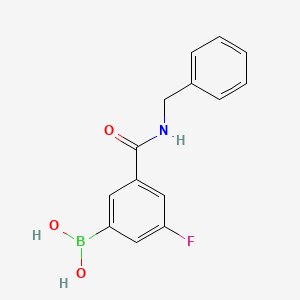
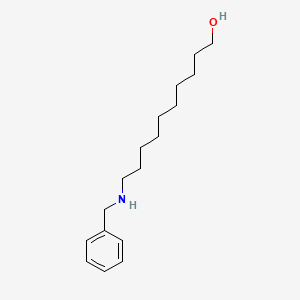
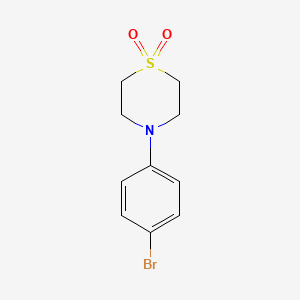
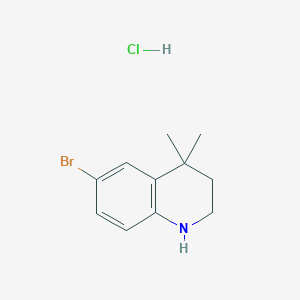
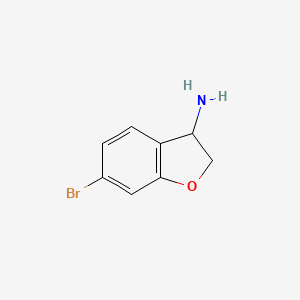
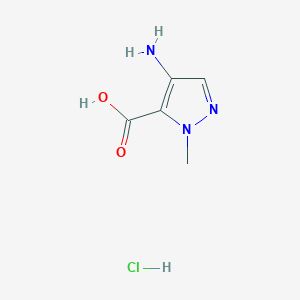
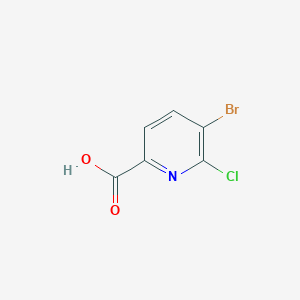
![8-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1521972.png)